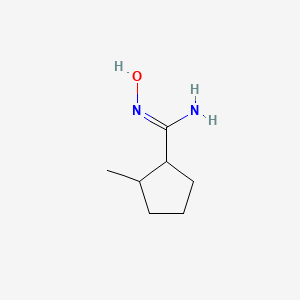

(Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide

Description

(Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide is a cyclopentane-derived carboximidamide featuring a hydroxyimino group and a methyl substituent at the 2-position. The Z-configuration denotes the spatial arrangement of substituents around the imine bond, which is critical for its stereochemical and functional properties. This compound is synthesized via condensation reactions, likely involving nitrile intermediates or hydroxyamine derivatives, and its structure is typically confirmed through spectroscopic methods (e.g., $^1$H NMR, $^13$C NMR) and X-ray crystallography using programs like SHELX .

Its cyclopentane backbone introduces steric constraints and conformational rigidity, distinguishing it from linear or aromatic analogs.

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N'-hydroxy-2-methylcyclopentane-1-carboximidamide |

InChI |

InChI=1S/C7H14N2O/c1-5-3-2-4-6(5)7(8)9-10/h5-6,10H,2-4H2,1H3,(H2,8,9) |

InChI Key |

BKHYARIBZAMXSI-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCCC1/C(=N/O)/N |

Canonical SMILES |

CC1CCCC1C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis from 2-Methylcyclopentane-1-carboxylic Acid

Conversion to Amide : First, convert 2-methylcyclopentane-1-carboxylic acid into its amide using a suitable amine in the presence of a coupling agent.

Hydroxylation : The amide can then undergo hydroxylation to form the hydroxamic acid derivative. This step may involve the use of hydroxylamine or a similar reagent.

Imidamide Formation : The hydroxamic acid can be further converted into the imidamide by reacting it with a suitable reagent that facilitates the formation of the imidamide linkage.

Alternative Routes

Alternative routes might involve starting from different cyclopentane derivatives and modifying them through various chemical transformations to achieve the desired structure.

Chemical Synthesis Steps

Given the lack of specific literature on (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide , we can infer potential synthesis steps based on similar compounds:

Starting Material Preparation :

- 2-Methylcyclopentane-1-carboxylic acid can be synthesized from 1-Cyclopentene-1-carboxylic acid, 2-methyl- through hydrogenation reactions using palladium on activated charcoal in ethanol and water.

-

- React 2-methylcyclopentane-1-carboxylic acid with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

-

- Use hydroxylamine to convert the amide into a hydroxamic acid derivative.

-

- React the hydroxamic acid with a suitable reagent to form the imidamide linkage.

Data and Tables

While specific data for (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide is limited, we can consider general properties and synthesis conditions for related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2-Methylcyclopentane-1-carboxylic acid | 5454-78-4 | C7H12O2 | 128.17 |

Synthesis Conditions for 2-Methylcyclopentane-1-carboxylic acid :

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-methylcyclopentanone.

Reduction: 2-methylcyclopentylamine.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where enzyme inhibition is beneficial.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-2-methylcyclopentane-1-carboximidamide involves its interaction with molecular targets such as enzymes. The hydroxy and carboximidamide groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide core with a hydroxyalkyl group.

- Key Differences : Lacks the imidamide group but shares N,O-bidentate coordination capability. Used in metal-catalyzed C–H bond functionalization due to its directing group .

- Applications : Superior in directing regioselectivity in catalysis compared to rigid cyclopentane derivatives.

N-Hydroxyoctanamide

- Structure : Straight-chain hydroxyamide.

- Key Differences: Linear aliphatic chain lacks steric hindrance, enhancing solubility in non-polar solvents but reducing metal-binding efficiency compared to cyclic analogs .

N'-hydroxy-2-methylbenzene-1-carboximidamide Hydrochloride

- Structure : Aromatic benzene ring with a hydroxyimidamide group.

- Key Differences : The aromatic system enhances electronic conjugation, increasing stability but reducing flexibility. The hydrochloride salt improves aqueous solubility (188.65 g/mol) compared to the free base of the target compound .

(Z)-N'-Hydroxythiophene-2-carboximidamide

- Structure : Thiophene ring replaces cyclopentane.

- Key Differences : Thiophene’s electron-rich sulfur atom enhances reactivity in electrophilic substitutions and coordination to soft metals (e.g., Pd, Cu). Molecular weight (142.18 g/mol) is lower than the cyclopentane analog, influencing solubility in organic solvents like THF .

Physicochemical and Functional Properties

Key Research Findings

Steric and Conformational Effects : The cyclopentane ring in the target compound imposes conformational rigidity, reducing rotational freedom compared to linear or aromatic analogs. This enhances selectivity in metal coordination but may limit accessibility in bulky catalytic environments.

Electronic Properties : Thiophene derivatives exhibit higher electron density due to sulfur’s lone pairs, favoring interactions with soft metals (e.g., Pd in cross-coupling reactions) . In contrast, the cyclopentane analog may prefer harder Lewis acids (e.g., Fe, Cu).

Solubility Trends : Hydrochloride salts (e.g., benzene derivative ) show superior aqueous solubility, whereas cyclopentane and thiophene analogs are more suited for organic-phase reactions.

Biological Activity

(Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide involves specific chemical reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide on various cancer cell lines. For instance, compounds similar in structure have shown significant activity against hepatocellular carcinoma (HepG2) cells with IC50 values indicating potent cytotoxicity. The mechanisms through which these compounds exert their effects often involve the induction of apoptosis.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | HepG2 | 1.38 | Induces apoptosis via MMP dissipation |

| Compound 10 | HepG2 | 2.10 | Inhibits β-tubulin polymerization |

| Compound 11 | HepG2 | 3.21 | Activates p53 and Bax pathways |

The apoptotic mechanism is characterized by an increase in pro-apoptotic factors such as p53 and Bax, alongside a decrease in anti-apoptotic factors like Bcl-2. Flow cytometry analysis has demonstrated that treatment with these compounds leads to significant increases in early and late apoptotic cells compared to untreated controls .

Antimicrobial Activity

In addition to anticancer properties, (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide may exhibit antimicrobial activity. Studies have evaluated its effectiveness against various bacterial strains, revealing potential as an antimicrobial agent. The Fractional Inhibitory Concentration (FIC) index has been utilized to assess interactions between this compound and other bioactive agents.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Pathogen | FIC Index | Interaction Type |

|---|---|---|

| Staphylococcus aureus | 0.57 | Additive |

| Escherichia coli | 1.12 | Non-interactive |

| Listeria monocytogenes | 0.76 | Synergistic |

The results indicate that certain combinations of this compound with other natural products can enhance antimicrobial efficacy, suggesting a synergistic effect that could be leveraged in therapeutic applications .

Study on HepG2 Cells

A pivotal study investigated the effects of (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide on HepG2 cells, focusing on its potential to induce apoptosis. The study found that at concentrations equal to its IC50, the compound significantly reduced mitochondrial membrane potential (MMP), a hallmark of early apoptosis. This reduction was quantified using flow cytometry, demonstrating a clear apoptotic response characterized by increased Annexin-V positivity .

Synergistic Effects with Plant-Derived Compounds

Another study explored the interactions between (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide and various plant-derived bioactive compounds. The findings suggested that certain combinations could lead to enhanced antimicrobial activity against resistant bacterial strains, providing a promising avenue for developing new therapeutic strategies .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity (Z)-N'-Hydroxy-2-methylcyclopentane-1-carboximidamide?

Methodological Answer:

- Stepwise functionalization : Begin with cyclopentane backbone modification using oxidation/reduction protocols. For example, employ lithium aluminum hydride (LiAlH4) to reduce carbonyl intermediates to hydroxylamine derivatives, followed by imidamide formation via nucleophilic substitution .

- Purity validation : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to monitor byproducts. Confirm stereochemistry via NOESY NMR to distinguish (Z)- and (E)-isomers .

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

Methodological Answer:

- Crystal growth : Optimize solvent mixtures (e.g., ethanol/water) for slow evaporation to obtain diffraction-quality crystals.

- Data refinement : Use SHELXL for structure solution, focusing on anisotropic displacement parameters to validate the (Z)-configuration. Compare experimental bond angles with DFT-optimized geometries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies between computational docking predictions and experimental binding affinities for this compound?

Methodological Answer:

- Re-evaluate force fields : Use molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for solvation effects overlooked in rigid docking.

- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, correlating ΔH and ΔS values with computational entropy-enthalpy compensation profiles .

- Data reconciliation : Apply Bayesian statistical models to weigh experimental error margins against computational approximations .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- pH-dependent degradation assays : Conduct accelerated stability testing in buffers (pH 4–9) at 37°C. Monitor hydrolysis of the hydroxyimidamide moiety via LC-MS.

- Prodrug design : Introduce acetyl-protected hydroxyl groups to enhance metabolic stability, followed by enzymatic cleavage studies in liver microsomes .

Q. How should contradictory data on the compound’s enzyme inhibition mechanisms be resolved?

Methodological Answer:

- Kinetic analysis : Use stopped-flow spectroscopy to measure pre-steady-state kinetics, distinguishing competitive vs. non-competitive inhibition.

- Structural biology : Perform cryo-EM or co-crystallization with target enzymes to visualize binding modes. Cross-reference with mutagenesis data to identify critical residues .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

- Standardized protocols : Publish detailed synthetic procedures with reaction monitoring (e.g., TLC Rf values, NMR δ assignments) in open-access repositories.

- Collaborative validation : Use platforms like Zenodo to share raw crystallographic data (e.g., .cif files) and analytical spectra, enabling independent verification .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.